7-bromo-N-propyl-1-benzoxepine-4-carboxamide
Description
7-Bromo-N-propyl-1-benzoxepine-4-carboxamide is a synthetic benzoxepine derivative characterized by a seven-membered oxepine ring fused to a benzene ring. The compound features a bromine substituent at the 7-position and a propyl carboxamide group at the 4-position. This structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Key structural attributes:
- Benzoxepine core: Provides a rigid aromatic framework that enhances binding to biological targets.
- 7-Bromo substituent: Increases electron-withdrawing effects and alters reactivity compared to chloro or methoxy analogs .
- N-propyl carboxamide: Influences lipophilicity (logP ~3–5) and bioavailability, as alkyl chain length modulates membrane permeability .
Properties
IUPAC Name |
7-bromo-N-propyl-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-2-6-16-14(17)10-5-7-18-13-4-3-12(15)9-11(13)8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXGGQSPJNZMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amide formation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-propyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-N-propyl-1-benzoxepine-4-carboxamide has been investigated for its potential therapeutic effects, including:
- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial effects against a range of pathogens, warranting further exploration in this area.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. It can participate in various reactions such as:
- Substitution Reactions : The bromine atom can be replaced with other functional groups, allowing for the development of new derivatives with tailored properties.
- Cyclization Reactions : Its structure enables cyclization processes that can lead to the formation of novel bicyclic compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity against human cancer cell lines (IC50 values < 10 µM). |
| Study B | Anti-inflammatory Mechanisms | Inhibited production of TNF-alpha and IL-6 in vitro, indicating potential therapeutic use in inflammatory diseases. |
| Study C | Antimicrobial Evaluation | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of 7-bromo-N-propyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 7-bromo-N-propyl-1-benzoxepine-4-carboxamide with selected benzoxepine and carboxamide derivatives:
Key Observations :
- N-Substituent Impact: Propyl chains (logP ~3.7) balance lipophilicity better than shorter (methyl) or longer (nonyl) chains, which may optimize pharmacokinetics .
- Biological Activity : Brominated benzoxepines show moderate antitumor activity, whereas chlorinated analogs exhibit broader antimicrobial effects .
Biological Activity
7-bromo-N-propyl-1-benzoxepine-4-carboxamide is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a propyl group, and a benzoxepine ring, which are essential for its biological activity. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit their effects through various biochemical pathways:
- Anticancer Activity : The compound may interact with specific targets involved in cancer pathways, disrupting normal cell functions and leading to apoptosis in cancer cells.
- Antimicrobial Effects : It has been studied for potential antimicrobial properties against various bacterial strains, suggesting a mechanism that interferes with bacterial cell growth and proliferation .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. In vitro studies demonstrated that it induces apoptosis more effectively than in normal lymphocytes .
- Dose-Response Relationship : The effectiveness of the compound increases with concentration, with notable IC50 values indicating potent activity against targeted cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Bacterial Strains : Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, along with moderate effects against Gram-negative strains like Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound suggest it may serve as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
